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Introduction: In the landscape of modern medicinal chemistry and materials science, the

synthesis and characterization of novel small molecules are paramount to innovation.

Benzamide and furan moieties are prevalent scaffolds in a multitude of biologically active

compounds and functional materials. This guide provides a detailed technical overview of a

specific derivative, N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, focusing on its

molecular formula, a proposed synthetic pathway, and the analytical techniques essential for its

structural elucidation and purity confirmation. This document is intended for researchers,

scientists, and professionals in drug development who require a comprehensive understanding

of this compound's fundamental chemical properties.

Part 1: Molecular Identity and Physicochemical
Properties
The foundational step in the study of any chemical entity is the unambiguous determination of

its molecular formula and associated properties.
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N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a heterocyclic compound with the

confirmed molecular formula C13H12BrNO3[1][2].

This formula indicates the presence of:

13 Carbon (C) atoms

12 Hydrogen (H) atoms

1 Bromine (Br) atom

1 Nitrogen (N) atom

3 Oxygen (O) atoms

The molecular weight of this compound is 310.14 g/mol [1]. The structure consists of a central

benzamide core, substituted with a bromine atom and a methoxy group on the benzene ring,

and a furan-2-ylmethyl group attached to the amide nitrogen.

Physicochemical Data Summary
A summary of the key physicochemical data for N-(Furan-2-ylmethyl) 4-bromo-3-
methoxybenzamide is presented in the table below for quick reference.

Property Value Source

Molecular Formula C13H12BrNO3 [1][2]

Molecular Weight 310.14 g/mol [1]

CAS Number 1072944-36-5 [1][2][3]

Canonical SMILES
COC1=C(C=C(C=C1)C(=O)N

CC2=CC=CO2)Br

Purity (Typical) ≥98% [1]
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The synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide involves the formation

of an amide bond, a cornerstone reaction in organic chemistry[4]. A logical and efficient

synthetic route would involve the coupling of a carboxylic acid (or its activated derivative) with

an amine.

Proposed Synthetic Pathway: Amide Coupling
A robust and commonly employed method for the synthesis of benzamide derivatives is the

reaction of an activated carboxylic acid with an amine[4][5][6]. In this case, the synthesis would

proceed by coupling 4-bromo-3-methoxybenzoic acid with furfurylamine.

The overall reaction is as follows:

Reactants

Reagents

Product

4-bromo-3-methoxybenzoic acid

N-(Furan-2-ylmethyl)
4-bromo-3-methoxybenzamideFurfurylamine

EDCI/HOBt or SOCl2

Amide Coupling

Click to download full resolution via product page

Caption: Proposed synthesis of the target molecule via amide coupling.

Experimental Protocol: Synthesis
The following protocol outlines a standard procedure for the synthesis of N-(Furan-2-ylmethyl)
4-bromo-3-methoxybenzamide.

Step 1: Activation of the Carboxylic Acid
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To a solution of 4-bromo-3-methoxybenzoic acid in a suitable aprotic solvent (e.g.,

dichloromethane or DMF), add a coupling reagent such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)[5].

Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by

treatment with thionyl chloride (SOCl₂) or oxalyl chloride[4]. This is a common strategy for

preparing benzamide derivatives[4].

Step 2: Amide Bond Formation

To the activated carboxylic acid species, add furfurylamine, typically in the presence of a

non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid

formed during the reaction.

The reaction mixture is stirred at room temperature until completion, which can be monitored

by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

Upon completion, the reaction mixture is typically washed with an aqueous acid solution

(e.g., 1M HCl) to remove excess amine and base, followed by a wash with an aqueous base

solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and

the solvent is removed under reduced pressure.

The crude product is then purified, commonly by recrystallization from a suitable solvent

(e.g., ethanol) or by column chromatography on silica gel[4].

Part 3: Structural Elucidation and Characterization
The confirmation of the structure and purity of the synthesized N-(Furan-2-ylmethyl) 4-bromo-
3-methoxybenzamide is achieved through a combination of spectroscopic techniques. Each

technique provides unique information about the molecule's structure.
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.

Synthesized Product

FTIR Spectroscopy

Functional Group ID

NMR Spectroscopy
(¹H and ¹³C)

Connectivity & Environment

Mass Spectrometry

Molecular Weight

Structural Confirmation
and Purity Assessment

Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of organic

molecules by providing information about the hydrogen and carbon framework[7].

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on both the furan and benzene rings, the methoxy protons, the methylene protons of

the furfuryl group, and the amide proton. The chemical shifts, integration, and coupling

patterns of these signals will confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum will show a characteristic number of signals

corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of

the amide, and the carbons of the aromatic rings and the methoxy group.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube[7].
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and

integrals to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule[7]. Key

expected vibrational bands for N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide include:

N-H stretch: A characteristic peak for the amide N-H bond.

C=O stretch: A strong absorption for the amide carbonyl group.

C-O stretch: Bands corresponding to the methoxy group and the furan ether linkage.

Aromatic C-H and C=C stretches: Signals indicative of the benzene and furan rings.

Experimental Protocol: ATR-FTIR Spectroscopy

Sample Preparation: Place a small amount of the solid product directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically co-adding

multiple scans to improve the signal-to-noise ratio[7].

Data Analysis: Identify the characteristic absorption bands to confirm the presence of the key

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule,

allowing for the confirmation of the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): This technique can provide a highly accurate

mass measurement, which can be used to confirm the molecular formula (C13H12BrNO3).

The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result

in a characteristic M and M+2 pattern for the molecular ion peak.
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Experimental Protocol: Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate

ionization technique (e.g., Electrospray Ionization - ESI).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

confirm its mass and isotopic pattern, which should be consistent with the molecular formula

C13H12BrNO3.

Conclusion
This technical guide has established the molecular formula of N-(Furan-2-ylmethyl) 4-bromo-
3-methoxybenzamide as C13H12BrNO3. A plausible and efficient synthetic route via amide

coupling has been detailed, along with the necessary experimental protocols for its synthesis

and purification. Furthermore, a comprehensive workflow for the structural characterization and

purity assessment using modern spectroscopic techniques (NMR, FTIR, and MS) has been

presented. This foundational information is critical for any researcher or scientist intending to

work with or further develop applications for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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